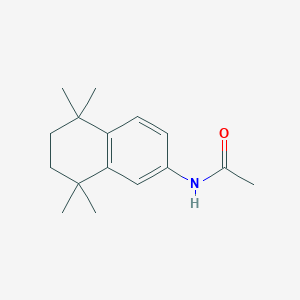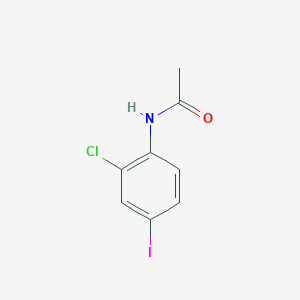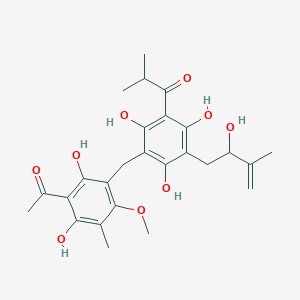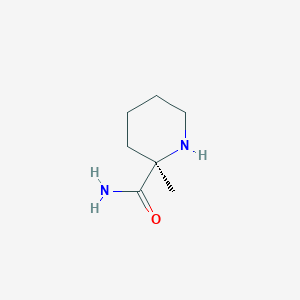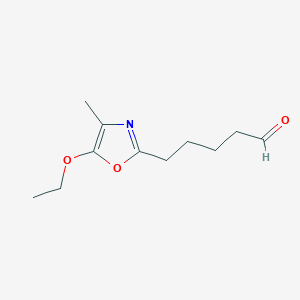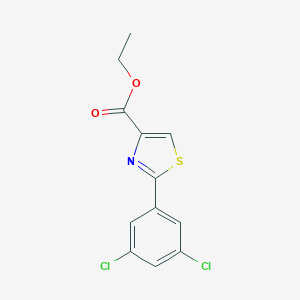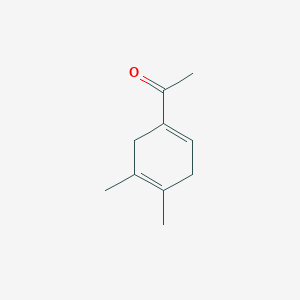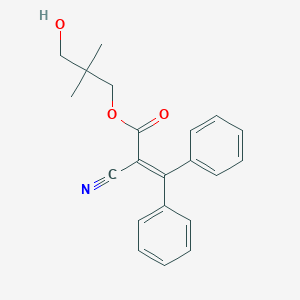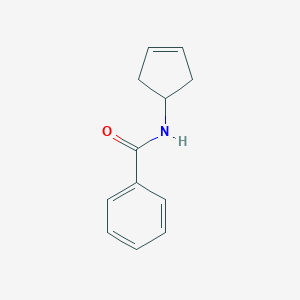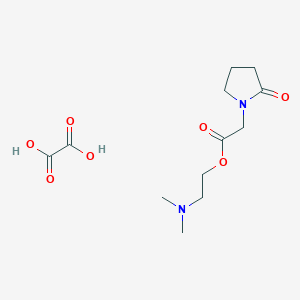
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate, also known as DMAE Bitartrate, is a chemical compound that has been used in scientific research for several decades. This compound is a derivative of the amino acid choline and has been studied for its potential effects on cognitive function, memory, and focus.
Mechanism Of Action
The exact mechanism of action of 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate is not fully understood, but it is believed to work by increasing levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, memory, and focus. By increasing acetylcholine levels, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate may enhance these cognitive processes.
Biochemical And Physiological Effects
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to have several biochemical and physiological effects. It has been shown to increase levels of choline and acetylcholine in the brain, which may enhance cognitive function and memory. Additionally, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages And Limitations For Lab Experiments
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been extensively studied, making it a well-characterized compound. However, there are also limitations to using 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate in lab experiments. It may have potential side effects, and its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for research on 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate. One area of interest is its potential use in treating cognitive impairments such as Alzheimer's disease. Additionally, there is interest in studying its effects on other cognitive processes such as creativity and problem-solving. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate is a well-studied compound that has potential effects on cognitive function, memory, and focus. It is relatively easy to synthesize and has been extensively studied, making it a popular ingredient in many nootropic supplements. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate can be synthesized by reacting dimethylaminoethanol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with oxalic acid to form the hydrogen oxalate salt of 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate. This process has been optimized over the years to produce high yields of pure 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate.
Scientific Research Applications
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been extensively studied for its potential effects on cognitive function, memory, and focus. Several studies have shown that 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate can improve cognitive function and memory in both healthy individuals and those with cognitive impairments. Additionally, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to enhance focus and alertness, making it a popular ingredient in many nootropic supplements.
properties
CAS RN |
132382-22-0 |
|---|---|
Product Name |
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate |
Molecular Formula |
C12H20N2O7 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-(2-oxopyrrolidin-1-yl)acetate;oxalic acid |
InChI |
InChI=1S/C10H18N2O3.C2H2O4/c1-11(2)6-7-15-10(14)8-12-5-3-4-9(12)13;3-1(4)2(5)6/h3-8H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LEMGCFYPECJPJK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CN1CCCC1=O.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC(=O)CN1CCCC1=O.C(=O)(C(=O)O)O |
Other CAS RN |
132382-22-0 |
synonyms |
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




